molecular formula C19H17ClN2O2S B2731309 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923371-29-3

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2731309
CAS No.: 923371-29-3
M. Wt: 372.87
InChI Key: CZPFYLYYPAKKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an ethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Attachment of the Ethoxyphenyl Acetamide Moiety: The final step involves the acylation of the thiazole derivative with 4-ethoxyphenyl acetic acid or its derivatives, using coupling agents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl or ethoxyphenyl groups, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)propionamide

Uniqueness

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl acetamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-25-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPFYLYYPAKKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.